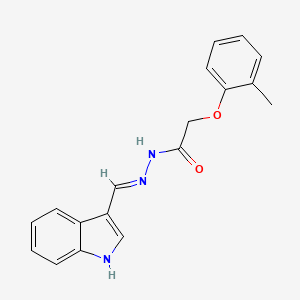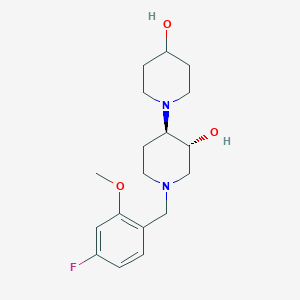![molecular formula C17H18N2O2 B6028330 N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6028330.png)
N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that has potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments include its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. These include further studies on its mechanism of action and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential use in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves a multi-step process. The first step involves the synthesis of 4-nitrophenyl-6,7-dimethoxyquinazoline, which is then reduced to 4-amino-6,7-dimethoxyquinazoline. The second step involves the condensation of the 4-amino-6,7-dimethoxyquinazoline with cyclopentanone to form N-cyclopentyl-4-amino-6,7-dimethoxyquinazoline. The final step involves the cyclization of N-cyclopentyl-4-amino-6,7-dimethoxyquinazoline with ethyl oxalyl chloride to form this compound.
Applications De Recherche Scientifique
N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including lung, breast, and colon cancer. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-13-7-3-4-11-8-9-19(15(11)13)10-14(16)17(21)18-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHIMKZKLAQYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)

![4-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6028271.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B6028280.png)
![[3-benzyl-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6028285.png)
![2-[(3-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028292.png)
![2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6028315.png)
![N-(3,4-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6028323.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)
